molecular formula C11H19ClN4 B020873 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole CAS No. 73963-42-5

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Katalognummer B020873
CAS-Nummer: 73963-42-5
Molekulargewicht: 242.75 g/mol
InChI-Schlüssel: INTQSGGUSUSCTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole involves a convenient process starting from δ-valerolactone and cyclohexylamine. Appropriate cyclocondensation reagents and phase transfer catalysts are selected to achieve a product yield of 78%. This process underscores the compound's importance as an intermediate for drugs targeting blood platelet aggregation inhibition (Jia-Jun Yi, 2003).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the structures of tetrazole derivatives, including 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole. These studies reveal that tetrazole rings in such compounds are essentially planar. The crystallographic analysis provides insights into the spatial arrangement and molecular geometry, contributing to a deeper understanding of the compound's chemical behavior and reactivity (B. Al-Hourani et al., 2015).

Wissenschaftliche Forschungsanwendungen

  • Proton Exchange Membrane Applications : A study synthesized 5-(4-hydroxyphenyl)-1H-tetrazole, a derivative of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole, which is suitable for proton exchange membrane applications due to its environmentally benign nature and high yield of 92.5% (Wang et al., 2012).

  • Blood Platelets Aggregation Inhibitors : N-cyclohexyl-5-(4'-chlorobutyl)-1H-tetrazole, closely related to the compound , is an important intermediate in the production of drugs that inhibit blood platelets aggregation, with a notable yield of 78% (Yi, 2003).

  • Medicinal Chemistry Analogues : 5-Substituted-1H-tetrazoles serve as metabolism-resistant replacements for carboxylic acids in medicinal chemistry, offering diverse synthetic methods (Herr, 2002).

  • Synthesis and Drug Design : These compounds, due to their high lipophilicities and metabolic resistance, are valuable intermediates in synthesis and drug design (Roh, Vávrová, & Hrabálek, 2012).

  • Materials Science Applications : A study presented a high-temperature microreactor approach for the synthesis of 5-substituted 1H-tetrazoles, indicating potential applications in materials science and medicinal chemistry (Gutmann, Roduit, Roberge, & Kappe, 2010).

  • Catalysis in Synthesis : Copper(I) chloride acts as an environmentally friendly catalyst for the efficient synthesis of 5-substituted 1H-tetrazoles (Esirden, Başar, & Kaya, 2015).

  • Agriculture and Medicine : An eco-friendly method for preparing 5-aryloxytetrazoles under solvent-free conditions was developed, suggesting applications in medicine and agriculture (Khamooshi & Jhaleh, 2013).

Eigenschaften

IUPAC Name

5-(4-chlorobutyl)-1-cyclohexyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTQSGGUSUSCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459132
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

CAS RN

73963-42-5
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73963-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml) at 0° C. was treated with phosphorous pentachloride (4.4 g, 0.021 mol) in portions over 10 minutes. When the addition was complete the reaction was stirred for an additional 2 hours at 18° C. The solution was then cooled to 0° C. and treated with a solution of hydrazoic acid (0.04 mol) in benzene (50 ml) (prepared according to the method described in Reagents for Organic Synthesis, Volume 1, L. F. Fieser and M. Fieser, John Wiley and Sons (New York: 1967). The resulting solution was stirred at 0° C. for an additional 1.5 hours and at 18° C. for 48 hours and then heated under reflux for an additional 3 hours. The solvent was evaporated off under reduced pressure and the resulting residue was dissolved in ethyl acetate (250 ml). The resulting solution was washed with saturated aqueous sodium hydrogen carbonate (3×100 ml), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude product. The crude product was purified by recrystallization from ethyl acetate-hexane to yield 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a colorless crystalline solid, having a melting point of 50°-51° C. and the following physical characteristics:
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole

Q & A

Q1: What are the potential genotoxic concerns associated with 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole?

A: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole contains a primary alkyl chloride group, a structural feature known to raise concerns about potential genotoxic activity []. Genotoxic substances can damage DNA, potentially leading to mutations and increasing cancer risk. Therefore, regulatory agencies often request strict control of this impurity in the final active pharmaceutical ingredient (API) of Cilostazol.

Q2: How is the presence of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole monitored in Cilostazol?

A: A validated HPLC/MS limit test method has been developed to specifically detect and quantify 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole in both Cilostazol API and commercially available drug products []. This method ensures that the levels of this potential genotoxic impurity remain below the established regulatory limits.

Q3: What is the synthetic route for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole?

A: The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole begins with tetrahydro-2H-pyran-2-one and cyclohexylamine reacting to form N-cyclohexyl-5-hydroxy-pentanamide []. Subsequently, phosphorus pentachloride (PCl5) is added, and the reaction proceeds with sodium azide (NaN3) in the presence of pyridine as a phase-transfer catalyst, yielding the final compound with a total yield of 76.7% [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.